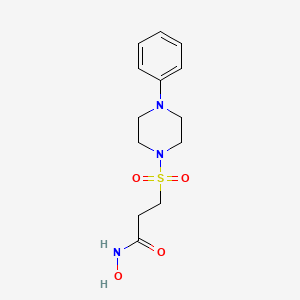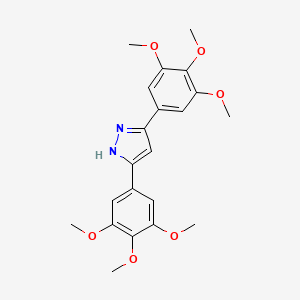
3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrazole ring substituted with two 3,4,5-trimethoxyphenyl groups, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
3,5-bis(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a pyrazole ring.
Uniqueness
3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
851729-28-7 |
|---|---|
Molecular Formula |
C21H24N2O6 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3,5-bis(3,4,5-trimethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C21H24N2O6/c1-24-16-7-12(8-17(25-2)20(16)28-5)14-11-15(23-22-14)13-9-18(26-3)21(29-6)19(10-13)27-4/h7-11H,1-6H3,(H,22,23) |
InChI Key |
BITOSIHBHIWPFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)
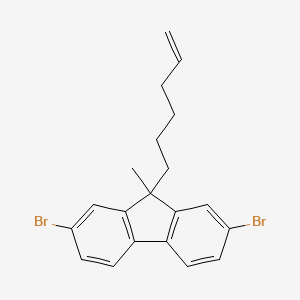
![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)
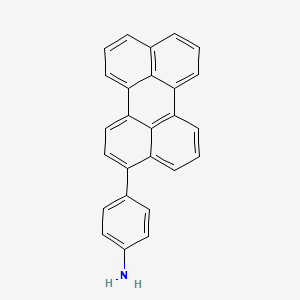
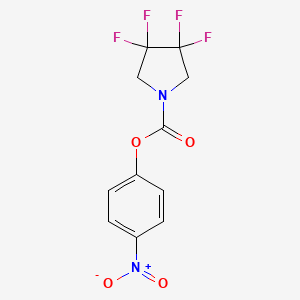
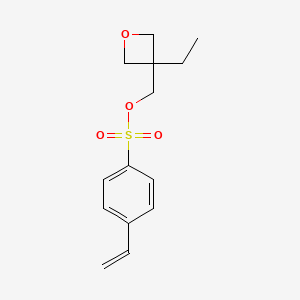
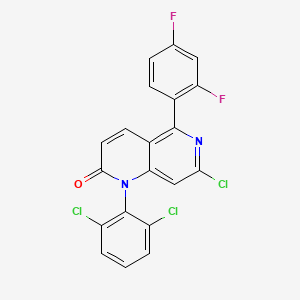

![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)
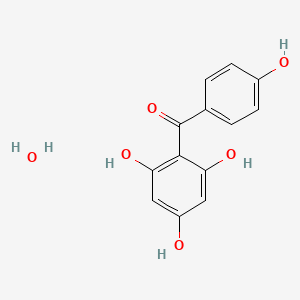
![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)
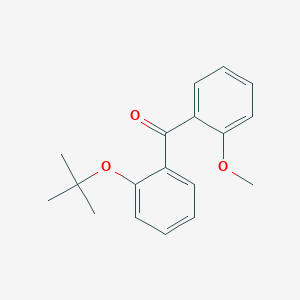
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)
